Product packaging for 3-Azabicyclo[3.1.1]heptan-6-one(Cat. No.:CAS No. 1420793-66-3)

3-Azabicyclo[3.1.1]heptan-6-one

Cat. No.: B1446386
CAS No.: 1420793-66-3
M. Wt: 147.6 g/mol
InChI Key: LBVGWIKTJNGJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.1.1]heptan-6-one is a synthetically valuable bicyclic organic compound that serves as a key precursor and building block in pharmaceutical research and development. Its core structure is a fusion of a piperidine and a cyclobutane ring, resulting in a conformationally rigid scaffold that is highly sought after in drug design. This scaffold is a central intermediate for constructing novel, biologically active molecules, particularly in the exploration of central nervous system (CNS) agents and conformationally restricted piperidine derivatives . The rigid three-dimensional structure of the 3-azabicyclo[3.1.1]heptane system helps to lock the conformation of potential drug molecules, which can lead to improved selectivity for biological targets, enhanced potency, and more favorable metabolic stability profiles. Researchers utilize this compound as a starting point for selective functionalization on the cyclobutane ring, enabling the generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . Its applications extend to serving as a precursor in the synthesis of complex structures such as β-lactam antibiotics . This compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClNO B1446386 3-Azabicyclo[3.1.1]heptan-6-one CAS No. 1420793-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-5(6)3-7-2-4/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNUZDIUQQCLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Azabicyclo 3.1.1 Heptan 6 One and Its Derivatives

Strategies for Constructing the 3-Azabicyclo[3.1.1]heptane Core

The construction of the strained 3-azabicyclo[3.1.1]heptane ring system requires strategic synthetic planning. Key methodologies can be broadly categorized into intramolecular cyclization approaches, which form the final ring by closing a suitably functionalized cyclobutane (B1203170) precursor, and multicomponent reactions, which assemble the core in a more convergent manner.

Intramolecular Cyclization Approaches

Intramolecular strategies are foundational in the synthesis of bicyclic systems. These methods involve the formation of one of the rings of the bicyclic structure from a monocyclic precursor that already contains all the necessary atoms.

A classical approach to the formation of cyclic amines involves the intramolecular cyclization of amino alcohol precursors. This strategy would theoretically involve a 1,3-disubstituted cyclobutane bearing an aminomethyl group and a hydroxymethyl group. The synthesis would proceed by activating the hydroxyl group, converting it into a good leaving group (such as a tosylate, mesylate, or halide), followed by an intramolecular nucleophilic substitution by the amino group to forge the bicyclic core.

However, despite the prevalence of this method for synthesizing other cyclic amines, its application for the construction of the specific 3-azabicyclo[3.1.1]heptane core is not extensively documented in the scientific literature. An alternative, mechanistically distinct but related transformation involves the reduction of spirocyclic oxetanyl nitriles. In this approach, reduction of the nitrile group generates a primary amine, which is followed by the opening of the strained oxetane ring and subsequent cyclization to yield the 3-azabicyclo[3.1.1]heptane system. researchgate.net

A highly effective and scalable approach for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular cyclization of a 1,3-functionalized cyclobutane to form a bicyclic imide. researchgate.netacs.org This strategy is a key part of a multi-step sequence that begins with a diastereoselective Strecker reaction on a cyclobutane ketone. acs.org

The key cyclization step involves a 1-amino-3-carboxamide-cyclobutane derivative. Treatment of this precursor with a strong base, such as potassium tert-butoxide (t-BuOK), induces an intramolecular condensation to form the target bicyclic imide, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. acs.org This bicyclic imide serves as a versatile intermediate that can be further modified. For instance, the imide can be reduced to access the core 3-azabicyclo[3.1.1]heptane structure. This method has been successfully applied to multigram-scale synthesis, highlighting its efficiency and practicality. acs.org

Table 1: Intramolecular Imide Formation

Starting Material Reagents/Conditions Product Yield Reference
Methyl 1-(benzylamino)-1-cyano-3-(methoxycarbonyl)cyclobutane-3-carboxamide 1. H2SO4, CF3COOH; 2. t-BuOK 1-(Benzylamino)-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride 84% acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient alternative for the construction of complex molecular architectures from simple precursors in a single synthetic operation. These strategies are characterized by high atom economy and convergence.

The Strecker reaction, a three-component reaction between a ketone, an amine, and a cyanide source, is a powerful tool for the synthesis of α-aminonitriles. A diastereoselective variant of this reaction is the starting point for an elegant synthesis of the 3-azabicyclo[3.1.1]heptane core. researchgate.netacs.org

The synthesis commences with the reaction of methyl 3-oxocyclobutane-1-carboxylate with benzylamine (B48309) and trimethylsilyl (B98337) cyanide (TMSCN). This reaction proceeds with high diastereoselectivity to produce a cis-configured α-aminonitrile. acs.org The stereochemistry established in this step is crucial, as it positions the functional groups correctly for the subsequent intramolecular imide formation. The resulting aminonitrile-ester is then subjected to selective partial hydrolysis of the nitrile group to an amide, setting the stage for the base-mediated cyclization described previously. acs.org

Table 2: Diastereoselective Strecker Reaction

Ketone Amine Cyanide Source Product Yield Diastereomeric Ratio Reference

The double Mannich reaction provides a direct and efficient route to the 3-azabicyclo[3.1.1]heptan-6-one core. chemrxiv.orgnih.gov This reaction involves the condensation of a cyclic ketone, such as cyclobutanone (B123998), with an amine and two equivalents of formaldehyde, or a formaldehyde equivalent.

Silver-Enabled Strategies for Polysubstituted Derivatives

A notable advancement in the synthesis of polysubstituted 3-azabicyclo[3.1.1]heptane scaffolds is the utilization of silver-enabled cycloaddition reactions. nih.govresearchgate.net This methodology provides a direct route to complex derivatives from readily available starting materials. The process involves a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence between bicyclobutanes (BCBs) and isocyanides. researchgate.net This reaction is facilitated by the strain release of the bicyclobutane ring system, which, under silver catalysis, engages with the isocyanide to generate the bicyclic heptane core in a single operation. nih.govresearchgate.net This strategy is significant for its ability to rapidly build molecular complexity and provide access to a diverse range of polysubstituted 3-azabicyclo[3.1.1]heptanes. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope. researchgate.net

ReactantsCatalystReaction TypeProductRef.
Bicyclobutanes (BCBs)Silver catalyst[3+3]/[3+2]/retro-[3+2] cycloadditionPolysubstituted 3-azabicyclo[3.1.1]heptanes researchgate.net
N-unprotected indoles and bicyclobutane precursorsSilver catalystDearomative [2π+2σ] cycloadditionIndoline fused bicyclo[2.1.1]hexanes researchgate.net

Rearrangement-Based Syntheses

An elegant rearrangement-based approach to the 3-azabicyclo[3.1.1]heptane core involves an intramolecular criss-cross [2+2] cycloaddition. acs.orgresearchgate.net This pathway leads to the formation of 3-azabicyclo[3.1.1]heptanetriones. acs.orgresearchgate.net The key precursors for this transformation are metastable mesoionic 1,3-oxazinium 4-olates, which undergo ring opening at or near room temperature to generate acylketene intermediates. acs.org These acylketenes then undergo a spontaneous intramolecular criss-cross [2+2] cycloaddition to furnish the trione-containing bicyclic system. acs.orgresearchgate.net The structure of these complex molecules has been unequivocally confirmed by X-ray crystallography. acs.org

Starting MaterialIntermediateReactionProductRef.
Mesoionic 1,3-oxazinium 4-olatesAcylketenesIntramolecular criss-cross [2+2] cycloaddition3-Azabicyclo[3.1.1]heptanetriones acs.org

Stereochemical Control in this compound Synthesis

Diastereoselective Synthetic Routes

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. For the 3-azabicyclo[3.1.1]heptane framework, diastereoselective routes have been successfully developed. One prominent example is the use of a modified Strecker reaction employing the readily available methyl 3-oxocyclobutane-3-carboxylate. chemrxiv.org This reaction allows for the installation of the necessary functional groups on the cyclobutane ring with a degree of stereocontrol. chemrxiv.org Due to the reversible nature of the Strecker reaction, the thermodynamically more stable stereoisomer is formed preferentially. chemrxiv.org This results in the major diastereomer having a trans configuration of the two largest substituents, which can then be carried forward to construct the bicyclic system. chemrxiv.org Subsequent intramolecular imide formation from the appropriately functionalized cyclobutane derivative yields the desired 3-azabicyclo[3.1.1]heptane core. chemrxiv.orgchemrxiv.org

Starting MaterialKey ReactionDiastereoselectivityProductRef.
Methyl 3-oxocyclobutane-3-carboxylateStrecker reactionPredominantly trans isomer (thermodynamically controlled)trans-1-amino-3-carbomethoxy-3-cyanocyclobutane derivative chemrxiv.org

Control of Isomer Formation

Beyond directing the formation of a specific diastereomer during a reaction, the control of isomer formation can also be achieved through the separation of diastereomeric mixtures. An effective strategy for obtaining diastereopure 3-substituted 6-azabicyclo[3.1.1]heptanes involves the monodecarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. enamine.net This process yields a mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid, which are readily separable. enamine.net This separation provides access to both diastereomerically pure cis and trans isomers, which can then be used to synthesize a variety of conformationally distinct piperidine (B6355638) analogs. enamine.net This method highlights a practical approach to isomer control at a later stage of the synthetic sequence, enabling access to a wider range of stereochemically defined building blocks.

PrecursorReactionOutcomeApplicationRef.
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidMonodecarboxylationSeparable mixture of cis and trans diastereomersSynthesis of diastereopure cis- and trans-N-Boc-monoprotected diamines and amino alcohols enamine.net

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to multigram or even kilogram production is a critical step for the practical application of a chemical entity. For this compound and its derivatives, several scalable synthetic approaches have been reported.

An efficient two-step, multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been developed, allowing for the preparation of 50 grams in a single batch. nih.gov This demonstrates the potential for producing this key building block on a significant scale for further derivatization.

Furthermore, a robust and scalable synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been achieved, with the key intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, being prepared on a 400-gram scale in a single run. enamine.net This was accomplished through a double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which itself can be prepared on a kilogram scale. enamine.net

Another example of a scalable process is the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a key intermediate for various derivatives, which has been successfully performed on a 30-gram scale. chemrxiv.org These examples underscore the feasibility of producing these valuable bicyclic scaffolds in quantities suitable for extensive research and development programs.

CompoundScale of SynthesisKey FeaturesRef.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one50 g in a single batchEfficient two-step synthesis nih.gov
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid400 g in a single runUtilizes readily available bulk reagents enamine.net
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneUp to 30 g scaleKey building block for further derivatization chemrxiv.org

Multigram Synthesis Development

The ability to produce key intermediates and final compounds on a multigram scale is a critical requirement for preclinical and clinical development. Several research groups have successfully developed robust synthetic routes to 3-azabicyclo[3.1.1]heptane derivatives that are amenable to large-scale preparation.

An efficient two-step multigram synthesis for the previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been reported. nih.govresearchgate.netconsensus.app This compound has been identified as a promising building block for creating novel, conformationally restricted piperidine derivatives through selective derivatization of its cyclobutane ring. nih.govresearchgate.net

Another significant advancement is the multigram synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a key building block. chemrxiv.org This method relies on the intramolecular formation of an imide from a 1,3-functionalized cyclobutane derivative. chemrxiv.orgchemrxiv.org The scalability of this process was demonstrated by preparing up to 30 grams of the key building block after catalytic debenzylation. chemrxiv.org This intermediate serves as a versatile precursor for a variety of monoprotected bicyclic diamines, which are valuable in drug discovery. chemrxiv.org Furthermore, this approach has been applied to the gram-scale preparation of bridged analogs of Thalidomide (B1683933). chemrxiv.org

The table below summarizes a key multigram synthesis of a 3-azabicyclo[3.1.1]heptane intermediate.

Starting MaterialKey TransformationProductScaleOverall Yield
Methyl 3-oxocyclobutane-3-carboxylateModified Strecker Reaction & Cyclization1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochlorideUp to 30 g65% (over 6 steps)

This interactive table is based on data from the multigram synthesis of a key bicyclic diamine building block. chemrxiv.org

Researchers have also developed large-scale syntheses for 3-substituted 6-azabicyclo[3.1.1]heptanes, which act as advanced piperidine analogs. nih.gov These methods utilize readily available bulk reagents, with a key step involving the double alkylation of malonate with a cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate intermediate, which itself can be prepared on a kilogram scale. nih.gov Subsequent hydrolysis and further transformations yield various derivatives on scales up to 400 grams in a single run. nih.gov

Application of Continuous Flow Methodologies in Bicyclic Scaffold Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. While specific documentation on the continuous flow synthesis of this compound is not extensively detailed, the principles and applications of this methodology are highly relevant to the synthesis of bicyclic scaffolds and related heterocyclic systems.

Flow chemistry provides new avenues to broaden the accessible chemical space for creating heterocyclic scaffolds used in medicinal chemistry. mtak.hu The technology is particularly beneficial for multi-step syntheses where unstable intermediates can be generated and used in situ, avoiding decomposition that might occur during purification in batch processes. mtak.hu For example, electroreductive cyclization in a flow microreactor has been successfully used to synthesize piperidine and pyrrolidine (B122466) derivatives from readily available imines and dihaloalkanes. beilstein-journals.org This method demonstrates the potential for continuous processing to produce heterocyclic amines on a preparative scale with high efficiency. beilstein-journals.org

The synthesis of various heterocyclic compounds, which are core structures in many natural products and pharmaceuticals, has been significantly advanced by flow synthesis techniques. durham.ac.uk These methods allow for reactions to be performed safely at elevated temperatures and pressures, often leading to dramatically reduced reaction times and improved yields. durham.ac.uk The application of these principles to the construction of strained bicyclic systems like the 3-azabicyclo[3.1.1]heptane core holds considerable promise for enabling more efficient and scalable production routes.

Utilization of Readily Accessible Precursors

The economic viability and practicality of a synthetic route are heavily dependent on the cost and availability of the starting materials. A significant focus in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been the use of simple, commercially available precursors.

A prominent strategy employs methyl 3-oxocyclobutane-3-carboxylate, which is commercially available in kilogram quantities, as a starting point. chemrxiv.org An efficient synthetic approach begins with a diastereoselective Strecker reaction on this precursor to install the necessary functional groups on the cyclobutane ring with the correct stereochemistry. chemrxiv.orgchemrxiv.org This is followed by an intramolecular imide formation to construct the bicyclic core. chemrxiv.orgchemrxiv.org This strategy highlights the utility of leveraging readily accessible cyclobutane derivatives for the synthesis of more complex bridged systems.

Similarly, large-scale syntheses of related 6-azabicyclo[3.1.1]heptane scaffolds have been developed using readily available bulk reagents. nih.gov These approaches underscore the importance of designing synthetic pathways that commence from inexpensive and simple starting materials to ensure the scalability of the process. The development of synthetic routes from such precursors is crucial for making these valuable building blocks widely accessible for drug discovery programs. nih.gov

Chemical Transformations and Functionalization of the 3 Azabicyclo 3.1.1 Heptan 6 One Scaffold

Reactivity of the Ketone Moiety at the 6-Position

The ketone at the 6-position of the 3-azabicyclo[3.1.1]heptane ring system is a key site for a variety of chemical modifications, enabling the introduction of diverse functional groups and the creation of new stereocenters.

Reduction Reactions to Hydroxyl Derivatives

The reduction of the carbonyl group in 3-azabicyclo[3.1.1]heptan-6-one derivatives to the corresponding alcohol is a fundamental transformation. For instance, the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one with sodium borohydride (B1222165) in methanol (B129727) at low temperatures (-50 °C) yields the corresponding alcohol as a single isomer in high yield (96%). researchgate.net This high stereoselectivity is attributed to the nucleophilic attack occurring from the less sterically hindered face of the bicyclic system. researchgate.net The resulting hydroxyl group provides a handle for further functionalization.

Table 1: Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

ReagentSolventTemperatureProductYield
Sodium Borohydride (NaBH₄)Methanol (MeOH)-50 °C3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol96%

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of this compound is susceptible to attack by various nucleophiles, leading to the formation of tertiary alcohols with a high degree of stereocontrol. A notable example is the addition of a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. researchgate.net This reaction, conducted in tetrahydrofuran (B95107) (THF) at -50 °C, results in the formation of the corresponding tertiary alcohol in 87% yield as a single isomer. researchgate.net The stereospecificity is again dictated by the approach of the nucleophile from the less sterically hindered side of the molecule. researchgate.net

Another significant nucleophilic addition involves the use of trifluoromethyltrimethylsilane (CF₃TMS) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (NBu₄F). researchgate.net This reaction with 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one quantitatively yields the trifluoroethanol derivative as a single isomer. researchgate.net Subsequent acidic cleavage of the trimethylsilyl (B98337) (TMS) group provides the corresponding trifluoromethyl-substituted alcohol in 97% yield. researchgate.net

Oxime Formation and Subsequent Reduction to Diamines

The ketone functionality can be converted to an oxime, which can then be reduced to an amine, providing a route to diamine derivatives. The reaction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one with hydroxylamine (B1172632) (NH₂OH) in water leads to the formation of the corresponding oxime in excellent yield (99%). researchgate.net This oxime can then be reduced to a diamine. researchgate.net This two-step process offers an efficient method for introducing a second nitrogen atom into the bicyclic scaffold.

Derivatization of the Azabicyclo[3.1.1]heptane Nitrogen Atom

The nitrogen atom at the 3-position of the bicyclic system provides another key handle for structural modifications, allowing for the introduction of various substituents and protecting groups.

N-Alkylation and N-Benzylation

The secondary amine of the 3-azabicyclo[3.1.1]heptane core can be readily alkylated or benzylated. For instance, direct N-benzylation can be achieved, though in some cases, protection of other functional groups may be necessary to ensure selectivity. chemrxiv.org Alkylation with reagents like methyl iodide can also be performed. researchgate.net However, traditional N-alkylation methods can sometimes lead to overalkylation, forming mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, which may necessitate purification. acs.org

In the context of a related system, 3-oxa-6-azabicyclo[3.1.1]heptane, cyclization with benzylamine (B48309) has been used to generate the N-benzyl derivative. researchgate.net

N-Protection/Deprotection Strategies

The nitrogen atom of the 3-azabicyclo[3.1.1]heptane scaffold is often protected during multi-step syntheses to prevent unwanted side reactions. The benzyl (B1604629) group is a commonly used protecting group. researchgate.net It can be introduced via N-benzylation and later removed through catalytic hydrogenolysis. researchgate.netchemrxiv.org For example, the benzyl group in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one can be removed by hydrogenation using a palladium on charcoal catalyst. researchgate.net

Another widely employed protecting group is the tert-butoxycarbonyl (Boc) group. N-Boc protection is a common strategy in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. chemrxiv.orgnih.gov For instance, after reduction of an imide, the resulting secondary amine can be protected with a Boc group. chemrxiv.org Deprotection is typically achieved under acidic conditions. nih.gov These protection and deprotection strategies are crucial for the selective functionalization of the scaffold.

Ring System Modifications and Functional Group Interconversions

The inherent strain and stereochemistry of the bicyclic system allow for highly selective transformations, providing access to novel chemical entities.

The ketone at the 6-position of the 3-azabicyclo[3.1.1]heptane scaffold is a key functional handle for a variety of selective chemical modifications. nih.govacs.org Specifically, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been utilized as a starting point for creating diverse, conformationally restricted piperidine (B6355638) analogues. researchgate.net

The carbonyl group can undergo stereoselective reduction. For instance, treatment with sodium borohydride (NaBH₄) in methanol at low temperatures (-50 °C) reduces the ketone to the corresponding alcohol as a single isomer in high yield. researchgate.net Another modification involves the addition of a trifluoromethyl group. The reaction of the ketone with trifluoromethyltrimethylsilane (CF₃TMS) in the presence of tetrabutylammonium fluoride (NBu₄F) quantitatively yields the corresponding trifluoroethanol derivative, also as a single isomer. researchgate.net Subsequent acidic cleavage of the trimethylsilyl (TMS) group provides the trifluoromethyl-substituted alcohol. researchgate.net

Furthermore, the ketone can be converted into a diamine. This is achieved by first reacting the ketone with hydroxylamine to form an oxime, which is then reduced using Raney nickel to afford the desired amine as a mixture of two stereoisomers. researchgate.net This diamine can be further functionalized, for example, through amide coupling reactions to yield orthogonally protected diamines that are separable by column chromatography. researchgate.net

Starting MaterialReagents & ConditionsProductYieldReference
3-benzyl-3-azabicyclo[3.1.1]heptan-6-oneNaBH₄, MeOH, -50 °C(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)methanol96% researchgate.net
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one1. CF₃TMS, NBu₄F, THF, rt 2. Acidic cleavage1-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)-2,2,2-trifluoroethan-1-ol97% (over 2 steps) researchgate.net
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one1. NH₂OH, H₂O 2. Raney Ni3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine90% (over 2 steps) researchgate.net

While not a direct modification of the ketone, a key transformation of the scaffold involves the oxidative decarboxylation of a related dicarboxylic acid intermediate. The synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, derived from the double alkylation of malonate with a cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, provides a crucial common intermediate. jove.comacs.org

A lead(IV) acetate (B1210297) (Pb(OAc)₄)-mediated oxidative decarboxylation of this dicarboxylic acid intermediate leads to the formation of a 2,6-methanopiperidone derivative. jove.comacs.orgsynthesisspotlight.comacs.org This reaction has been successfully performed on a large scale, yielding up to 400 grams of the product in a single run, demonstrating its utility for producing advanced piperidine analogues. jove.comacs.orgacs.org

Starting MaterialReagentProductScaleReference
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidPb(OAc)₄2,6-methanopiperidone derivativeUp to 400 g jove.comacs.orgacs.org

From the same N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid intermediate, a selective monodecarboxylation can be achieved. jove.comacs.orgacs.org This reaction yields N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. jove.comacs.orgacs.org The process results in an easily separable mixture of cis and trans diastereomers. jove.comacs.orgacs.org This transformation has also been demonstrated on a significant scale (up to 100 g), providing access to diastereopure building blocks after separation. jove.comacs.orgacs.org These resulting carboxylic acids serve as precursors for further functional group interconversions to produce compounds like diamines and amino alcohols. jove.comacs.org

Starting MaterialReaction TypeProductKey FeatureReference
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidMonodecarboxylationN-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidsProvides separable cis/trans diastereomers jove.comacs.orgacs.org

The amine functionalities introduced onto the 3-azabicyclo[3.1.1]heptane scaffold are readily available for amide coupling reactions, a cornerstone of medicinal chemistry for building molecular complexity. For instance, the diamine mixture obtained from the reduction of the oxime of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one can be coupled with benzoyl chloride (PhCOCl). researchgate.net This reaction yields orthogonally protected diamides which can then be easily separated by flash column chromatography. researchgate.net

In another example, an amine derivative of the 3-azabicyclo[3.1.1]heptane core was subjected to amide coupling with an anthranilic acid derivative as part of a multi-step synthesis. chemrxiv.org This demonstrates the utility of the scaffold's amino derivatives as building blocks for constructing more complex molecules. chemrxiv.org

Scaffold DerivativeCoupling PartnerResulting Product ClassReference
3-benzyl-3-azabicyclo[3.1.1]heptan-6-amineBenzoyl chlorideOrthogonally protected diamides researchgate.net
Amine derivative of 3-azabicyclo[3.1.1]heptaneAnthranilic acid derivativeAmide intermediate for further synthesis chemrxiv.org

Structural Elucidation and Conformational Analysis of 3 Azabicyclo 3.1.1 Heptan 6 One and Its Analogs

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to understanding the precise three-dimensional arrangement of atoms in 3-azabicyclo[3.1.1]heptan-6-one and its derivatives. X-ray crystallography provides an unambiguous depiction of the molecule's structure in the solid state, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic conformational behavior in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction studies on analogs of this compound, such as its 3-benzyl derivative, have been instrumental in confirming the compound's bicyclic structure. researchgate.net These analyses reveal a puckered bicyclic system where the bond angles are notably distorted from the ideal tetrahedral geometry due to inherent ring strain. vulcanchem.comvulcanchem.com The structure of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one was definitively proven by an X-ray diffraction study, which provided the basis for understanding its chemical reactivity and potential as a building block for more complex molecules. researchgate.net

Crystallographic analysis has also been used to determine the stereoconfiguration of various derivatives. For instance, the structures of products resulting from reactions at the ketone, such as a trifluoromethyl-substituted alcohol and an amide-containing diamine, were unambiguously determined by X-ray analysis. researchgate.net This solid-state data provides a static picture that serves as a crucial reference point for computational models and solution-state studies.

Table 1: Selected Crystallographic Parameters for 3-Azabicyclo[3.1.1]heptane Derivatives

Compound Angle (φ) Distance (r) Distance (d) Reference
3a·HCl 119.2° 2.50 Å 4.80 Å researchgate.netchemrxiv.org
11a·HCl 120.2° 2.49 Å 4.81 Å researchgate.net
15a·HCl 119.5° 2.50 Å 4.82 Å researchgate.net

Parameters 'r' and 'd' refer to distances between substituents, and 'φ' is the angle between exit vectors, demonstrating similarity to the pyridine (B92270) ring. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Stereochemistry

NMR spectroscopy is a powerful tool for probing the structure of these molecules in solution. Both ¹H and ¹³C NMR are essential for resolving the signals of the bicyclic ring protons and carbons. chemrxiv.org For example, in derivatives of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride, a characteristic ¹³C NMR signal for a trifluoromethyl group has been reported at δ 77.54 ppm.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish stereochemistry. The stereoconfiguration of an alcohol derivative formed by the reduction of the ketone at the 6-position was established using NOESY experiments, which can reveal through-space proximity between protons. researchgate.net Variable-temperature NMR studies on related bicyclic amines have also been used to determine the activation energies of conformational changes, such as nitrogen inversion, providing insight into the molecule's dynamic behavior. researchgate.netnih.gov

Computational Approaches to Conformational Analysis

Computational chemistry offers a complementary approach to experimental methods, providing detailed information on molecular geometry, stability, and electronic properties.

Molecular Modeling and Energy Minimization Studies

Molecular modeling and energy minimization studies, often employing Density Functional Theory (DFT), are used to predict the most stable conformations of 3-azabicyclo[3.1.1]heptane derivatives. vulcanchem.comuni-regensburg.de These computational models can accurately predict geometric parameters and have been used to analyze the puckered nature of the bicyclic system. vulcanchem.com For related azabicycles, DFT calculations have been used to examine conformational preferences, finding that specific twist-boat-chair conformations are the most stable. researchgate.net These theoretical analyses, including Natural Bond Orbital (NBO) analysis, help to understand the origins of conformational preferences and the role of stereoelectronic interactions. researchgate.netuni-regensburg.de

Analysis of Conformational Restriction and Rigidity

The 3-azabicyclo[3.1.1]heptane framework is characterized by its significant conformational rigidity. nih.gov This rigidity, which stems from the fused four- and six-membered rings, imposes substantial stereochemical constraints, making these compounds valuable as scaffolds in medicinal chemistry for creating conformationally restricted piperidine (B6355638) derivatives. nih.gov The constrained nature of the scaffold is a key feature, as it reduces the number of accessible conformations, which can be advantageous in drug design.

Exit Vector Parameter (EVP) Analysis for Structural Analogy

Exit Vector Parameter (EVP) or Exit Vector Plot (EVP) analysis is a computational tool used to compare the three-dimensional shape and substituent orientations of a molecular scaffold with other known chemical motifs. This analysis has been applied to the related 6-azabicyclo[3.1.1]heptane system to understand its potential as a piperidine isostere. researchgate.netjove.comacs.org

The analysis revealed that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer. jove.comacs.org In contrast, the trans isomers are considered structural mimics of the unusual "boat" conformation of piperidines. jove.comacs.org More broadly, exit vector analysis has demonstrated that the 3-azabicyclo[3.1.1]heptane core shows a strong geometric resemblance to medicinally important heterocycles like pyridine and pyrimidine, as well as meta-substituted benzene (B151609) rings. researchgate.netchemrxiv.org This structural analogy highlights the potential of this scaffold to serve as a saturated, three-dimensional mimetic for flat, aromatic systems in drug discovery. chemrxiv.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
3-Azabicyclo[3.1.1]heptan-6-ol
3-Substituted 6-azabicyclo[3.1.1]heptanes
1,4-Disubstituted piperidine
Pyridine
Pyrimidine
Meta-substituted benzenes
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
7-Azabicyclo[2.2.1]heptanes

Isomeric Considerations and Stereoisomeric Characterization

The synthesis and characterization of 3-azabicyclo[3.1.1]heptane derivatives require careful consideration of stereoisomerism. The rigid bicyclic structure gives rise to distinct diastereomers, the separation and conformational analysis of which are crucial for their application in fields like medicinal chemistry.

The synthesis of substituted 3-azabicyclo[3.1.1]heptanes frequently results in the formation of diastereomeric mixtures. For instance, the monodecarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid yields a mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid. acs.orgjove.comacs.org Fortunately, these mixtures have been described as easily separable, even on a large scale (up to 100 g). jove.comacs.org

The primary method for separating these diastereomers is column chromatography. acs.org In some cases, derivatization is employed to facilitate easier separation. For example, a mixture of stereoisomeric amines was converted to their corresponding benzoyl amide derivatives, which were then readily separated using flash column chromatography. researchgate.net While some synthetic approaches may lack inherent diastereoselectivity, they can still be valuable if they provide diastereomers that are separable, ultimately yielding pure cis and trans isomers. researchgate.net The successful separation allows for the production of diastereopure materials for further functional group transformations. acs.org

Table 1: Example of Diastereomer Separation via Derivatization

Precursor Reaction Products Separation Method

Data derived from a study on 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one derivatives. researchgate.net

The 3-azabicyclo[3.1.1]heptane framework serves as a conformationally restricted analog of the more flexible piperidine ring, a common motif in drug discovery. researchgate.net This constrained nature locks the internal piperidine-like ring into specific conformations, which are dictated by the stereochemistry of the substituents.

Molecular structure analysis, including exit vector parameter (EVP) analysis and X-ray crystallography, has revealed a distinct relationship between the diastereomers of 3-substituted 6-azabicyclo[3.1.1]heptanes and the classical conformations of 1,4-disubstituted piperidines. acs.orgacs.orgresearchgate.net

Cis Isomers: The cis diastereomers are considered three-dimensional analogs of the standard 1,4-disubstituted piperidine chair conformer. acs.orgjove.comacs.org

Trans Isomers: The trans diastereomers represent analogs of the less common piperidine boat conformation. acs.orgjove.comacs.org

This conformational restriction is a key feature of these scaffolds, providing structurally unique and rigid building blocks for medicinal chemistry. researchgate.net The stereoconfiguration of specific derivatives has been definitively established through techniques such as NOESY experiments and single-crystal X-ray analysis. researchgate.net

Table 2: Conformational Analogy of 3-Substituted 6-Azabicyclo[3.1.1]heptane Diastereomers

Diastereomer Corresponding Piperidine Analog Conformation
cis 1,4-disubstituted piperidine Chair

This relationship was elucidated through molecular structure analysis. acs.orgjove.comacs.org

Theoretical and Applied Aspects in Medicinal Chemistry and Bioisosterism

3-Azabicyclo[3.1.1]heptan-6-one as a Bioisosteric Scaffold

The 3-azabicyclo[3.1.1]heptane core is increasingly recognized as a saturated, three-dimensional (3D) mimetic for planar aromatic and heteroaromatic rings, as well as for flexible cyclic structures commonly found in pharmaceuticals. chemrxiv.org This bioisosteric replacement strategy aims to overcome limitations associated with parent molecules, such as poor metabolic stability or solubility, while retaining or improving biological activity. researchgate.net

The 3-azabicyclo[3.1.1]heptane system has been successfully employed as a bioisostere for the pyridine (B92270) ring. chemrxiv.org While pyridine is the second most common aromatic ring in pharmaceuticals, developing its bioisosteres has been challenging. chemrxiv.org The 3-azabicyclo[3.1.1]heptane core can effectively mimic the geometry of meta-substituted pyridines, making it a relevant scaffold for drug design. chemrxiv.orgacs.org

A prominent example of this application is the modification of the antihistamine drug Rupatadine. researchgate.netchemrxiv.org In a study, the pyridine ring of Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core. chemrxiv.orgresearchgate.net Crystallographic analysis confirmed a high degree of similarity between the 3-azabicyclo[3.1.1]heptane scaffold and the pyridine ring in terms of the angles and distances between substituents. chemrxiv.org This structural substitution led to a significant improvement in key physicochemical properties of the resulting analog compared to the parent drug. researchgate.netchemrxiv.org

Table 1: Physicochemical Property Comparison of Rupatadine and its 3-Azabicyclo[3.1.1]heptane Analog

PropertyRupatadine (Pyridine Core)Analog 48 (3-Azabicyclo[3.1.1]heptane Core)Improvement Factor
Metabolic Half-life (t½, min)3.235.7>10x
Lipophilicity (logD)3.72.8Lowered
Aqueous Solubility (µM)<115>15x

Data sourced from ChemRxiv. chemrxiv.org

The 3-azabicyclo[3.1.1]heptane framework serves as a conformationally restricted analog of piperidine (B6355638). chemrxiv.orgnih.gov The piperidine ring is a ubiquitous motif in pharmaceuticals, but its inherent flexibility can be a disadvantage, potentially leading to reduced binding affinity and selectivity for biological targets. Conformational restriction, by locking a molecule into a specific, biologically active conformation, is a powerful strategy in medicinal chemistry to enhance efficacy and selectivity. researchgate.net

The rigid bicyclic nature of the 3-azabicyclo[3.1.1]heptane core effectively fixes the piperidine-like portion of the molecule into specific conformations, such as a "boat" or a distorted "chair" form. enamine.netenamine.net This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing potency. researchgate.net For instance, the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has produced diastereomers where one isomer mimics a standard 1,4-disubstituted piperidine chair conformer, while the other adopts an unusual boat conformation. enamine.net This provides medicinal chemists with tools to explore different spatial arrangements and optimize interactions with target proteins. enamine.net

The 3-azabicyclo[3.1.1]heptane scaffold has been utilized to construct conformationally restricted analogs of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. researchgate.netresearchgate.net The development of GABA analogs with constrained conformations is a key strategy for achieving selectivity for different GABA receptor subtypes. enamine.net

By incorporating the GABA pharmacophore into the rigid 3-azabicyclo[3.1.1]heptane framework, researchers can create novel amino acids with well-defined spatial orientations. researchgate.net For example, an approach to octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a bicyclic conformationally restricted GABA analogue, has been developed to create molecules with a truly three-dimensional structure. researchgate.net X-ray diffraction studies of related bicyclic amino acids have confirmed that these scaffolds can serve as GABA analogs of varying sizes compared to the parent amino acid. researchgate.net

While not a direct isostere of this compound, the related bridged bicyclic heterocycle 3-oxa-6-azabicyclo[3.1.1]heptane is of significant interest as a morpholine (B109124) isostere. researchgate.netresearchgate.net Morpholine is a common fragment in drug discovery, particularly for central nervous system targets, valued for its balanced properties. However, replacing the flexible morpholine ring with a rigid bicyclic scaffold can lead to improved pharmacological profiles.

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is achiral and demonstrates lipophilicity similar to that of morpholine. researchgate.netresearchgate.net Its rigid, three-dimensional structure enforces specific orientations of the nitrogen and oxygen lone pairs, which can enhance binding affinity and selectivity for biological targets. researchgate.net The successful application of this related scaffold highlights the broader utility of the bicyclo[3.1.1]heptane core in creating isosteres of common heterocyclic rings. researchgate.net

Impact of the 3-Azabicyclo[3.1.1]heptane Core on Pharmacological Relevant Attributes

The incorporation of the 3-azabicyclo[3.1.1]heptane core into drug candidates has a demonstrable impact on key pharmacologically relevant properties. By replacing planar aromatic systems with this saturated, C(sp³)-rich scaffold, significant improvements in physicochemical attributes can be achieved.

One of the most significant advantages of using the 3-azabicyclo[3.1.1]heptane scaffold is the enhancement of physicochemical properties crucial for a molecule's success as a drug. researchgate.netchemrxiv.org High lipophilicity and poor metabolic stability are common challenges in drug development.

As demonstrated with the Rupatadine analog, replacing a pyridine ring with the 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement across multiple parameters. researchgate.netchemrxiv.org The lipophilicity (logD) was reduced, aqueous solubility was increased more than fifteen-fold, and the metabolic half-life in human liver microsomes was extended by over ten times. chemrxiv.org This strategy of replacing flat aromatic rings with 3D saturated scaffolds like bicyclo[3.1.1]heptanes and their heteroatom-containing variants is a valuable tool for improving drug-like properties. acs.orgchemrxiv.org Evaluation of pKa and LogP values for substituted 6-azabicyclo[3.1.1]heptanes has further revealed the importance of the substituent's position relative to the methylene (B1212753) bridge in tuning these properties. researchgate.net

Modulation of Metabolic Profiles in Drug Candidates

The incorporation of the 3-azabicyclo[3.1.1]heptane core can significantly improve the metabolic stability of drug candidates. researchgate.netchemrxiv.org A notable example is the modification of the antihistamine drug Rupatadine. By replacing the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold, researchers observed a dramatic enhancement in metabolic stability in human liver microsomes. researchgate.netchemrxiv.org This modification led to a more than tenfold increase in the metabolic half-life of the compound. researchgate.net Specifically, introducing electron-withdrawing groups at certain positions of the bicyclic framework can further enhance metabolic stability. This strategy of using saturated bioisosteres like 3-azabicyclo[3.1.1]heptane is a promising approach to overcome metabolic liabilities in drug discovery. researchgate.net

Design Principles for Targeting Biological Receptors and Enzymes

The rigid structure of the 3-azabicyclo[3.1.1]heptane system is a key feature that medicinal chemists leverage to enhance the specificity of drug candidates for their biological targets. nih.govresearchgate.net By locking the spatial arrangement of functional groups, this conformational constraint can lead to more precise molecular recognition and a more efficient and selective ligand for various receptors and enzymes. researchgate.net This principle is based on the idea that fixing a molecule in its biologically active conformation reduces the entropic penalty upon binding to its target, often resulting in higher affinity and specificity. researchgate.net The defined geometry of the bicyclic system, in contrast to the flexibility of a simple piperidine ring, allows for a more predictable interaction with the target protein. researchgate.net

Integration into Pharmaceutical Scaffolds and Drug Candidates

The this compound core is a versatile starting point for the synthesis of a wide range of potentially bioactive molecules. nih.gov The ketone group at the 6-position and the nitrogen at the 3-position provide convenient handles for chemical modifications, allowing for the introduction of various substituents and functional groups. This enables the creation of diverse chemical libraries for screening against different biological targets. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. researchgate.net The nitrogen atom can be acylated, alkylated, or incorporated into more complex heterocyclic systems. Efficient, multi-gram synthetic routes have been developed for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, making it a readily available building block for drug discovery programs. nih.govresearchgate.net

The practical utility of the 3-azabicyclo[3.1.1]heptane scaffold is demonstrated by its successful incorporation into analogs of known drugs.

Rupatadine Analogs: As previously mentioned, replacing the pyridine ring of the antihistamine Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a saturated analog with significantly improved physicochemical properties, including enhanced solubility and metabolic stability. researchgate.netchemrxiv.orgnih.gov This highlights the potential of this scaffold to serve as a saturated mimetic for pyridine rings in drug design. chemrxiv.org

Bicyclic Thalidomide (B1683933) Analogs: The 3-azabicyclo[3.1.1]heptane framework has also been used to create bridged analogs of Thalidomide. chemrxiv.orgzendy.ioresearchgate.net Thalidomide is an important molecule in the development of proteolysis-targeting chimeras (PROTACs). The synthesis of these bicyclic thalidomide analogs demonstrates the versatility of the 3-azabicyclo[3.1.1]heptane scaffold in generating novel three-dimensional structures for applications in targeted protein degradation. chemrxiv.orgresearchgate.netchemrxiv.org

Optimizing the interactions between a ligand containing the 3-azabicyclo[3.1.1]heptane scaffold and its biological target involves several key strategies. The rigid nature of the scaffold provides a fixed platform for the precise positioning of pharmacophoric groups. researchgate.net Computational modeling and X-ray crystallography can be employed to understand the binding mode and guide the design of derivatives with improved affinity and selectivity. researchgate.net For example, in the design of P2Y14 receptor antagonists, the introduction of a hydroxyl group at a specific position on the 3-azabicyclo[3.1.1]heptane ring of a 4-phenyl-2-naphthoic acid derivative led to a significant increase in affinity. nih.gov This highlights the importance of substituent positioning on the rigid bicyclic core to maximize favorable interactions with the target. nih.gov

Emerging Research Avenues and Future Prospects for 3 Azabicyclo 3.1.1 Heptan 6 One

The 3-azabicyclo[3.1.1]heptan-6-one scaffold, a conformationally rigid piperidine (B6355638) analogue, is gaining significant traction in medicinal chemistry and drug design. Its unique three-dimensional structure offers a compelling alternative to the flat, aromatic rings that have historically dominated drug discovery, aligning with the modern "escape from flatland" strategy. Researchers are actively exploring novel synthetic methodologies, bioisosteric applications, and computational design strategies to unlock the full potential of this versatile building block.

Q & A

Q. How can orthogonal design optimize the synthesis of 3-Azabicyclo[3.1.1]heptan-6-one derivatives?

Orthogonal experimental design allows systematic optimization of reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield and minimize side reactions. For example, an L9 orthogonal array can evaluate three factors at three levels, identifying the optimal combination through statistical analysis of variance (ANOVA). This approach is particularly useful for multi-step syntheses, such as the preparation of benzyl-substituted derivatives, where stepwise optimization of cyclization and hydrogenation conditions is critical .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • 1H/13C NMR : Assign peaks by analyzing coupling constants and chemical shifts, particularly for bicyclic protons (e.g., bridgehead protons at δ ~3.5–4.0 ppm).
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with ≤2 ppm mass accuracy.
  • X-ray crystallography : Resolve stereochemical ambiguities, such as bridge geometry, by comparing experimental and simulated diffraction patterns . Data inconsistencies (e.g., split NMR signals) may arise from impurities or dynamic tautomerism, necessitating purification via column chromatography or recrystallization .

Q. What purification methods are effective for isolating this compound intermediates?

  • Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% EtOAc/hexane) to separate polar intermediates.
  • Recrystallization : Employ solvents like ethanol or dichloromethane/hexane mixtures for high-purity crystalline products.
  • Distillation : Apply reduced-pressure distillation for low-molecular-weight byproducts (e.g., trifluoromethanesulfonic acid derivatives) .

Q. How can researchers validate the stability of this compound under storage conditions?

Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water) and compare peak areas to initial chromatograms. Hydrolysis or oxidation products (e.g., ring-opened amines) indicate the need for inert-atmosphere storage or desiccants .

Q. What safety precautions are essential when handling this compound derivatives?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Avoid open flames due to potential flammability of intermediates (e.g., allyl-substituted derivatives).
  • Follow spill protocols: contain leaks with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound derivatives?

Contradictory NMR signals (e.g., unexpected splitting or integration ratios) may arise from:

  • Dynamic equilibria : Use variable-temperature NMR (VT-NMR) to detect tautomerism or ring-flipping.
  • Solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding interactions.
  • Impurities : Perform 2D NMR (COSY, HSQC) to isolate target compound signals from byproducts .

Q. What computational strategies predict regioselectivity in the derivatization of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like allylation or benzylation. For example, calculate activation energies for nucleophilic attack at C2 vs. C4 positions to determine preferential sites. Validate predictions with synthetic outcomes (e.g., isolated yields of 6-allyl vs. 2-allyl derivatives) .

Q. How can factorial design address low yields in multi-step syntheses of bicyclic derivatives?

Apply a 2k factorial design to screen critical variables:

  • Step 1 (Cyclization) : Vary reaction time (12–24 hrs) and temperature (80–100°C).
  • Step 2 (Hydrogenation) : Optimize catalyst (Pd/C vs. PtO2) and H2 pressure (1–3 atm). Analyze interactions between factors using response surface methodology (RSM) to identify non-linear effects. For example, high temperature in Step 1 may reduce Step 2 efficiency due to residual impurities .

Q. What methodologies confirm the biological relevance of this compound scaffolds?

  • Molecular docking : Screen against target proteins (e.g., opioid receptors) using AutoDock Vina to assess binding affinity.
  • SAR studies : Synthesize analogs (e.g., 4-bromophenyl or thiophene substituents) and correlate structural features with activity.
  • In vitro assays : Measure IC50 values in enzyme inhibition assays (e.g., cholinesterase for neurological applications) .

Q. How can AI-driven automation improve the synthesis of novel this compound analogs?

Implement AI platforms (e.g., COMSOL Multiphysics integration) for:

  • Reaction prediction : Train neural networks on existing bicyclic compound datasets to propose viable reaction pathways.
  • Real-time optimization : Use machine learning to adjust flow rates or temperatures in continuous-flow reactors based on inline HPLC data.
  • Autonomous characterization : Deploy robotic systems for automated NMR sample preparation and analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.